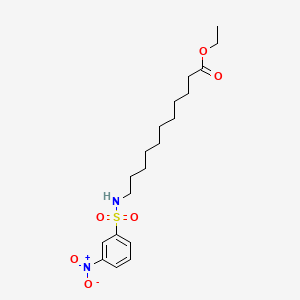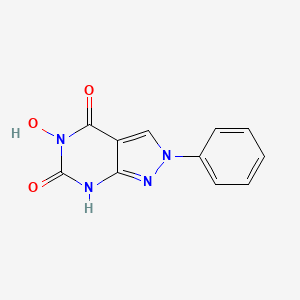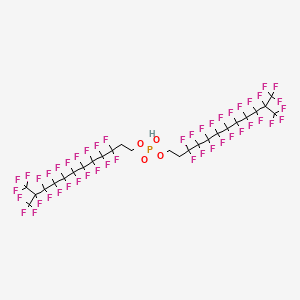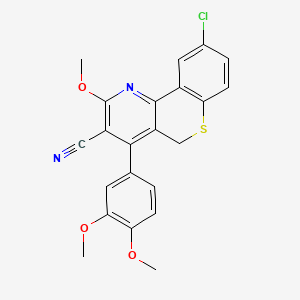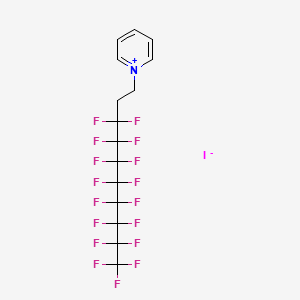
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties and reactivity, making it a valuable compound in research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable amine. The final step involves quaternization with methyl sulphate to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from these reactions include various azo derivatives, amines, and substituted compounds. These products have diverse applications in different fields, including dye synthesis and pharmaceutical research .
科学研究应用
(2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, including inhibition or activation of enzymatic pathways.
相似化合物的比较
Similar Compounds
- (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate
- (2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium hydrogen sulphate
Uniqueness
The uniqueness of (2-((4-((2-Cyano-4-nitrophenyl)azo)-3-methylphenyl)ethylamino)ethyl)trimethylammonium methyl sulphate lies in its specific structural configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where precise molecular interactions are required.
属性
CAS 编号 |
83968-94-9 |
|---|---|
分子式 |
C22H30N6O6S |
分子量 |
506.6 g/mol |
IUPAC 名称 |
2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C21H27N6O2.CH4O4S/c1-6-25(11-12-27(3,4)5)18-7-9-20(16(2)13-18)23-24-21-10-8-19(26(28)29)14-17(21)15-22;1-5-6(2,3)4/h7-10,13-14H,6,11-12H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
KNMMFJAVSJCXHY-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



